1-Bromo-2-fluorohexadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-fluorohexadecane is an organic compound with the molecular formula C16H32BrF. It belongs to the class of alkyl halides, specifically a bromo-fluoro derivative of hexadecane.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluorohexadecane can be synthesized through a halogen exchange reaction. One common method involves the reaction of 1-bromohexadecane with a fluorinating agent such as silver fluoride (AgF) under anhydrous conditions. The reaction typically occurs at elevated temperatures to facilitate the exchange of the bromine atom with a fluorine atom .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process would likely include steps for purification and separation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-fluorohexadecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Formation of 2-fluorohexadecanol or 2-fluorohexadecylamine.
Elimination Reactions: Formation of 1-fluorohexadecene.
Oxidation: Formation of 2-fluorohexadecanoic acid.
Reduction: Formation of hexadecane.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-fluorohexadecane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the preparation of specialized polymers and surfactants.
Biological Studies: Employed in the study of membrane dynamics and interactions due to its amphiphilic nature.
Medicinal Chemistry: Investigated for its potential use in drug development and delivery systems
Wirkmechanismus
The mechanism of action of 1-Bromo-2-fluorohexadecane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new covalent bond. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The specific pathways and molecular targets depend on the type of reaction and the conditions employed .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-fluorobenzene: An aromatic compound with similar halogen substituents but different reactivity due to the aromatic ring.
1-Bromo-2-fluorocyclohexane: A cyclic compound with similar halogen substituents but different steric and electronic properties.
Uniqueness: 1-Bromo-2-fluorohexadecane is unique due to its long alkyl chain, which imparts distinct physical and chemical properties compared to its aromatic and cyclic counterparts. This makes it particularly useful in applications requiring amphiphilic molecules or long-chain intermediates .
Eigenschaften
CAS-Nummer |
848137-82-6 |
---|---|
Molekularformel |
C16H32BrF |
Molekulargewicht |
323.33 g/mol |
IUPAC-Name |
1-bromo-2-fluorohexadecane |
InChI |
InChI=1S/C16H32BrF/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17/h16H,2-15H2,1H3 |
InChI-Schlüssel |
FWHMUECNARCOJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(CBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.